molecular formula C14H14N2O4 B14513945 4-Hydroxy-6,7-dimethyl-3-nitro-1-(prop-2-en-1-yl)quinolin-2(1H)-one CAS No. 62756-05-2

4-Hydroxy-6,7-dimethyl-3-nitro-1-(prop-2-en-1-yl)quinolin-2(1H)-one

Cat. No.: B14513945
CAS No.: 62756-05-2
M. Wt: 274.27 g/mol
InChI Key: LTNVZUGJABOQNC-UHFFFAOYSA-N
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Description

4-Hydroxy-6,7-dimethyl-3-nitro-1-(prop-2-en-1-yl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6,7-dimethyl-3-nitro-1-(prop-2-en-1-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group to the quinoline ring.

    Alkylation: Addition of the prop-2-en-1-yl group.

    Hydroxylation: Introduction of the hydroxyl group at the 4th position.

    Methylation: Addition of methyl groups at the 6th and 7th positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Various substitution reactions can occur at different positions of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2).

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amino-quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoline compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6,7-dimethyl-3-nitro-1-(prop-2-en-1-yl)quinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could play a role in redox reactions, while the quinoline core may interact with DNA or proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinine: An antimalarial drug with a quinoline core.

    Chloroquine: Another antimalarial drug with a similar structure.

    Quinoline: The parent compound of the quinoline family.

Uniqueness

4-Hydroxy-6,7-dimethyl-3-nitro-1-(prop-2-en-1-yl)quinolin-2(1H)-one is unique due to its specific substituents, which may confer distinct biological or chemical properties compared to other quinoline derivatives.

Properties

CAS No.

62756-05-2

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

4-hydroxy-6,7-dimethyl-3-nitro-1-prop-2-enylquinolin-2-one

InChI

InChI=1S/C14H14N2O4/c1-4-5-15-11-7-9(3)8(2)6-10(11)13(17)12(14(15)18)16(19)20/h4,6-7,17H,1,5H2,2-3H3

InChI Key

LTNVZUGJABOQNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)C(=C2O)[N+](=O)[O-])CC=C

Origin of Product

United States

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